Home > Products > Screening Compounds P72654 > Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride
Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride - 1456506-89-0

Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

Catalog Number: EVT-3377488
CAS Number: 1456506-89-0
Molecular Formula: C8H12Cl2N2O2
Molecular Weight: 239.10
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide

1.1. Compound Description: This compound is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor []. It demonstrated protective effects against learning and memory impairments in a rat model of Alzheimer's disease induced by amyloid-β1-42 (Aβ1-42). These effects were linked to the compound's antioxidant and antiapoptotic properties [].

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

2.1. Compound Description: This compound serves as a ligand for complexes with Group 12 elements, particularly zinc, cadmium, and mercury []. It was synthesized from the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, followed by a series of reactions leading to the final ester product []. Crystal structures of its complexes with zinc/cadmium hexabromidocadmate(II) and mercury(II) dichloride have been analyzed, revealing diverse structural architectures influenced by the metal center, coordination geometry, and intermolecular interactions [].

Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

3.1. Compound Description: This compound, with the molecular formula C23H23NO6, has been synthesized and characterized using X-ray diffractometry []. Its crystal structure, solved and refined in the monoclinic space group P21/n, revealed key structural parameters [].

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

4.1. Compound Description: This series of compounds were designed and synthesized as potential anticancer agents, specifically targeting colorectal cancer []. Their drug-likeness was assessed through in silico ADME property predictions []. In vitro anticancer screening against the HT-29 human colorectal adenocarcinoma cell line, guided by molecular docking studies on p38α, revealed promising activity for several compounds in this series []. Notably, compounds 5Dh8, 5DF6, 5Db2, and 5Di9 demonstrated superior potency compared to 5-fluorouracil, a standard colorectal cancer treatment [].

Sodium [2′‐[(Cyclopropanecarbonyl‐ethyl‐amino)‐methyl] ‐4′‐(6‐ethoxy‐pyridin-3‐yl)‐6‐methoxy‐biphenyl‐3‐yl]‐acetate (AM432)

5.1. Compound Description: AM432 is a potent and selective antagonist of the Prostaglandin D2 receptor (DP2) []. It emerged as a lead candidate for clinical development after extensive structure-activity relationship (SAR) studies focused on optimizing the DP2 antagonistic activity of biphenyl acetic acid derivatives [].

(E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate

6.1. Compound Description: This compound (C20H17F3N2O5) has been characterized by various spectroscopic methods, including 1H and 13C NMR, IR, and MS []. X-ray crystallography revealed its crystal structure, showing that the compound exists as two independent molecules in the asymmetric unit, interacting through C–H···O hydrogen bonding to form a dimer []. These dimers further assemble into a four-molecule crystal packing through weak intermolecular interactions [].

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

7.1. Compound Description: This compound is the dihydrochloride dihydrate salt form of pexidartinib, a drug used in the treatment of certain types of tenosynovial giant cell tumor []. The crystal structure of this salt has been determined, providing insights into its solid-state interactions [].

rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

8.1. Compound Description: This chiral molecule crystallizes as a racemate in a centrosymmetric space group []. Its crystal structure reveals key dihedral angles between the thiazolidine ring, benzene ring, and pyridine ring []. Intermolecular C—H⋯O hydrogen bonds contribute to the formation of a two-dimensional network in the crystal lattice [].

9.1. Compound Description: This entry refers to a novel multicomponent crystal composed of two active pharmaceutical ingredients: flupirtine ([2-amino-6-(4-fluoro-benzyl-amino)-pyridin-3-yl]-carbamic acid ethyl ester) and diclofenac (2-[2-[(2,6-dichlorophenyl)-amino]-phenyl] acetate) []. This multicomponent crystal was designed to simultaneously target pain arising from both degenerative joint diseases and inflammatory processes [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

10.1. Compound Description: This series of amide derivatives were synthesized and characterized as potential antibacterial agents [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

11.1. Compound Description: Imatinib, a widely used therapeutic agent for leukemia treatment, functions by selectively inhibiting tyrosine kinases [].

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

12.1. Compound Description: This class of compounds was designed and synthesized as potential succinate dehydrogenase inhibitors, inspired by the fungicide boscalid []. Evaluation of their fungicidal activity against Sclerotinia sclerotiorum and Botrytis cinerea demonstrated promising results []. Notably, sixteen compounds exhibited high inhibitory rates (>90%) against S. sclerotiorum at a concentration of 50 μg/mL []. Molecular docking studies provided insights into the binding interactions of these compounds with the target enzyme, succinate dehydrogenase [].

Methyl 2-(4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate (phpy2NS)

13.1. Compound Description: phpy2NS is synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reaction with chloroacetic acid, followed by esterification []. This compound forms a complex with HgCl2, which has been structurally characterized [].

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate

14.1. Compound Description: This compound, with the molecular formula C8H10ClNO5, was synthesized through a tandem Michael addition–elimination reaction using 3,4-dichloro-5-methoxyfuran-2(5H)-one and glycine methyl ester []. Structural analysis revealed a nearly planar five-membered furanone ring []. The crystal packing is stabilized by intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds [].

[1S-[1a,2b,3b,4a(S*)]]-4-[7-[[1-(3-chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide

15.1. Compound Description: This compound and its intermediates are the subject of patent applications focused on their preparation methods [, , , , ]. One of the key steps in its synthesis involves the reaction of [1S-[1a,2b,3b,4a(S*)]]-4-[[3-amino-4-[[1-(3-chloro-2-thienyl)methyl]propyl]amino]-2-pyridinyl]amino]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide with an orthoformate ester, formamidine acetate, or dimethylformamide dimethyl acetal [].

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives

16.1. Compound Description: This series of compounds was synthesized using an efficient and environmentally friendly method employing alum (KAl(SO4)2·12H2O) as a catalyst in aqueous media [].

(E)-1-((4-Methyl-3-(4-(pyridin-3-yl)amino)phenyl)diazenyl)naphthalein-2-ol

17.1. Compound Description: This compound has demonstrated significant antimicrobial activity against clinically isolated strains []. It also exhibits good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical scavenging assays [].

5-(2-Methyl imidazo[1, 2-a]pyridine-3-yl)-2,5-dihydro-1,3,4-thiadiazol-2-amines

18.1. Compound Description: This series of compounds were synthesized and found to possess anti-inflammatory properties due to their inhibition of prostaglandin reductase []. Docking studies were conducted to understand their binding interactions with the target enzyme []. In vitro anti-inflammatory activity was evaluated using the human red blood cell (HRBC) membrane stabilization method, with diclofenac as the standard drug [].

19.1. Compound Description: This series of bi-heterocyclic propanamides, synthesized via S-substitution reactions, demonstrated potent urease inhibitory activity and low cytotoxicity []. Their potential as less toxic urease inhibitors was further supported by in silico molecular docking studies [].

3-(Pyridin-2-yl)indolizine skeletons

20.1. Compound Description: This refers to a class of compounds synthesized through an iodine-promoted oxidative cross-coupling/cyclization reaction involving 2-(pyridin-2-yl)acetate derivatives and methyl ketones []. The reaction involves the cleavage of multiple Csp3-H bonds and a C-C bond, enabling a formal [3 + 1 + 1] annulation strategy for constructing these indolizine derivatives []. Notably, the pyridine moiety in the starting material contributes two fragments to the final indolizine skeleton [].

N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide (MS275)

21.1. Compound Description: MS275 is a histone deacetylase (HDAC) inhibitor. In combination with radiation therapy, it has demonstrated the ability to augment cell death in gastrointestinal adenocarcinoma cells []. This synergistic effect was attributed to several factors, including the induction of histone hyperacetylation, increased expression of proapoptotic proteins like Bim, and activation of caspase-3 and -8 [].

3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine (R121920)

23.1. Compound Description: R121920 is a highly selective CRF1 antagonist. A radiolabeled version, [N-methyl-11C]-R121920, was developed for potential use as a PET ligand [].

(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77)

24.1. Compound Description: TL-77 is a novel (E)-styrylsulfonyl methylpyridine analog with improved oral bioavailability compared to the anticancer agent ON01910.Na []. TL-77 exhibits potent growth inhibitory activity against various cancer cell lines, displaying greater potency towards tumor cells than normal cells []. Its mechanism of action involves inducing G2/M cell cycle arrest, promoting apoptosis, inhibiting tubulin polymerization, and disrupting mitotic spindle assembly [].

4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole derivatives

25.1. Compound Description: This series of compounds, encompassing thiazolidinones and Mannich bases, were synthesized from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and evaluated for their antimicrobial and antitubercular activities [].

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

26.1. Compound Description: AN-024 is synthesized using a multi-step process starting from 4-methyl-2-nitro-aniline []. The synthesis involves several intermediates, including (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide [].

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

27.1. Compound Description: This class of compounds has shown promising anticancer activity [].

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

28.1. Compound Description: This compound is a PDGF receptor tyrosine kinase inhibitor, structurally related to Imatinib [, ]. It's being explored for the treatment of angiotensin II-induced diseases, including hypertension [, ].

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamide sulfate

29.1. Compound Description: This compound exists in different crystalline forms, including form A, and an amorphous form [].

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

30.1. Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a potential treatment for glaucoma []. It effectively lowers intraocular pressure in a cynomolgus model of elevated intraocular pressure [].

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

31.1. Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2) []. It has been instrumental in mapping the binding pocket of the dual orexin receptor antagonist almorexant []. Studies using EMPA and other ligands have revealed key amino acid residues crucial for ligand binding and selectivity in both OX1 and OX2 receptors [].

Properties

CAS Number

1456506-89-0

Product Name

Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

IUPAC Name

methyl 2-amino-2-pyridin-3-ylacetate;dihydrochloride

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10

InChI

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;;/h2-5,7H,9H2,1H3;2*1H

InChI Key

QPLUJZFPPWUBBG-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CN=CC=C1)N.Cl.Cl

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.